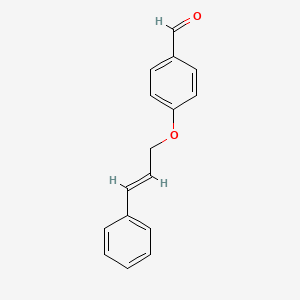

(E)-4-(Cinnamyloxy)benzaldehyde

描述

Contextualization within Aromatic Aldehyde and Cinnamyl Ether Chemistry

(E)-4-(Cinnamyloxy)benzaldehyde belongs to two important classes of organic compounds: aromatic aldehydes and cinnamyl ethers. The aromatic aldehyde portion consists of a benzene (B151609) ring substituted with a formyl group (-CHO). nih.gov This functional group is a cornerstone in organic synthesis and is found in numerous natural and synthetic compounds, contributing to their chemical reactivity and biological properties. Benzaldehyde (B42025), the simplest aromatic aldehyde, is known for its characteristic almond-like odor and its use in flavors and fragrances. nih.govwikipedia.org The aldehyde group is a key site for various chemical transformations, making it a valuable handle for the synthesis of more complex molecules.

The second key feature of the molecule is the cinnamyl ether linkage. This consists of a cinnamyl group (C6H5CH=CHCH2-) attached to the benzaldehyde core via an ether bond (-O-). The "(E)" designation specifies the stereochemistry of the double bond in the cinnamyl group, indicating a trans configuration of the substituents. Cinnamyl derivatives, including cinnamaldehyde (B126680), are naturally occurring compounds found in cinnamon and other plants, and are known for a range of biological activities, including anticancer and antioxidant effects. The ether linkage provides a flexible yet stable connection between the two aromatic moieties of the molecule.

The synthesis of this compound and related structures often involves a Williamson ether synthesis, where a salt of 4-hydroxybenzaldehyde (B117250) reacts with a cinnamyl halide. orientjchem.orgnih.gov This synthetic route allows for the creation of a diverse library of analogous compounds by varying the substituents on both the benzaldehyde and cinnamyl portions.

Significance of the this compound Scaffold in Medicinal Chemistry

The molecular architecture of this compound presents a promising scaffold for the design of new therapeutic agents. The combination of the benzaldehyde and cinnamyl ether motifs gives rise to a structure with potential for diverse biological interactions.

Research into related structures suggests that this scaffold may possess a range of pharmacological activities. For instance, cinnamaldehyde and its derivatives have demonstrated antibacterial and antifungal properties. nih.gov Specifically, some cinnamaldehyde acylhydrazone derivatives have shown potent inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis, highlighting its potential as an antibacterial target. nih.gov Furthermore, studies on benzaldehyde derivatives have indicated their potential to modulate the activity of antibiotics. nih.gov

The presence of the cinnamyl group is also significant. Compounds containing this moiety have been investigated for their anticancer properties. The conjugated system of the benzene ring and the α,β-unsaturated carbonyl system in cinnamaldehyde and its derivatives are thought to contribute to their biological activity by allowing for resonance stabilization upon accepting electrons.

Overview of Current Research Trajectories and Gaps for this compound

Current research involving scaffolds similar to this compound is largely focused on the synthesis of new derivatives and the evaluation of their biological activities. The modular nature of its synthesis allows for systematic modifications to explore structure-activity relationships (SAR). For example, researchers are investigating how substitutions on the aromatic rings influence antibacterial, antifungal, and anticancer efficacy. orientjchem.org

A significant area of ongoing investigation is the exploration of these compounds as potential enzyme inhibitors. nih.gov The structural features of this compound make it a candidate for docking studies with various enzyme active sites to predict and understand its binding modes.

Despite the promising nature of this scaffold, there are notable gaps in the current research landscape specifically concerning this compound. While there is a wealth of information on related benzaldehyde and cinnamyl compounds, detailed studies on the specific biological profile of this compound itself are less common in publicly available literature. Much of the available data pertains to its chemical properties and synthesis. nih.govaksci.com

Future research should therefore focus on a comprehensive biological evaluation of this compound. This would include in-depth studies of its antimicrobial and anticancer activities, as well as its effects on a wider range of biological targets. Further investigation into its mechanism of action at the molecular level is also crucial to fully understand its therapeutic potential. The development of more efficient and environmentally friendly synthetic methods for this and related compounds also remains an area of interest. google.comgoogle.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXWGYPOOZFWAD-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589465 | |

| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79844-40-9 | |

| Record name | Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79844-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for E 4 Cinnamyloxy Benzaldehyde

Classical Organic Synthesis of (E)-4-(Cinnamyloxy)benzaldehyde Analogues

The traditional synthesis of this compound and its analogues relies on robust and well-established reactions in organic chemistry. These methods provide reliable pathways to the target molecule and related structures through foundational bond-forming strategies.

Williamson Ether Synthesis in Cinnamyloxybenzaldehyde Preparation

The most direct and widely utilized method for preparing aryl ethers, including this compound, is the Williamson ether synthesis. byjus.comchem-station.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. byjus.commasterorganicchemistry.com In this specific synthesis, the phenoxide ion of 4-hydroxybenzaldehyde (B117250) attacks cinnamyl bromide.

The reaction is typically initiated by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde with a suitable base, such as potassium carbonate or triethylamine (B128534), to form a more potent nucleophile, the phenoxide. orientjchem.orgchemspider.com This phenoxide then displaces the bromide ion from cinnamyl bromide. Since cinnamyl bromide is a primary halide, the SN2 pathway is highly favored, leading to good yields of the desired ether product. masterorganicchemistry.com The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the substitution process. byjus.comchem-station.com

A representative procedure involves heating a solution of 4-hydroxybenzaldehyde, cinnamyl bromide, and a base like potassium carbonate in DMF. chemspider.com Some syntheses also employ triethylamine as a catalyst in a micellar medium, which can enhance reaction rates and yields. orientjchem.orgijceronline.com

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base / Catalyst | Solvent | Temperature | Duration |

| 4-Hydroxybenzaldehyde | Cinnamyl Bromide | Potassium Carbonate | DMF | 100°C | 3 hours |

| 4-Hydroxybenzaldehyde | Phenacyl Bromide | Triethylamine | Methanol/Water (micellar) | Room Temp. | 6-20 hours |

This table presents data adapted from analogous etherification reactions of 4-hydroxybenzaldehyde. orientjchem.orgchemspider.comijceronline.com

Reaction of Cinnamyl Bromide with Substituted Benzaldehyde (B42025) Precursors

Expanding on the Williamson synthesis, cinnamyl bromide serves as a key electrophile that can react with a variety of substituted benzaldehyde precursors. The primary requirement for the precursor is the presence of a nucleophilic hydroxyl group that can be deprotonated. The reaction of cinnamyl bromide with 4-hydroxybenzaldehyde is the canonical example leading to the title compound. chemspider.com

The versatility of this method allows for the synthesis of a wide array of analogues by simply changing the substitution pattern on the benzaldehyde ring. For instance, starting with 3-bromo-4-hydroxybenzaldehyde, which can be prepared from p-hydroxybenzaldehyde, would yield 3-bromo-4-(cinnamyloxy)benzaldehyde. guidechem.com This modularity is a significant advantage of the Williamson approach. The synthesis of cinnamyl bromide itself is typically achieved from cinnamyl alcohol using reagents like phosphorus tribromide or triphenylphosphine (B44618) and bromine. orgsyn.org

Aldol (B89426) Condensation Strategies Involving Benzaldehyde Derivatives

Aldol condensation, particularly the Claisen-Schmidt variant, is fundamental for constructing the α,β-unsaturated aldehyde or ketone core of cinnamaldehyde (B126680) and its derivatives. researchgate.netyoutube.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an enolizable aldehyde or ketone. google.comyoutube.com

There are two primary strategies involving aldol condensation relevant to this compound:

Post-etherification Condensation: A benzaldehyde derivative that already contains the desired ether linkage can undergo an aldol condensation. For example, research has demonstrated the synthesis of chalcone (B49325) analogs by reacting 4-(benzyloxy)benzaldehyde (B125253) with various acetophenones or heteroaryl methyl ketones. researchgate.netuniv-ovidius.ro By analogy, this compound could serve as the aldehyde component in a Claisen-Schmidt condensation with a ketone (e.g., acetone) to form a more extended conjugated system.

Pre-condensation Etherification: The classic synthesis of cinnamaldehyde itself involves the aldol condensation of benzaldehyde and acetaldehyde. youtube.comyoutube.com The resulting cinnamaldehyde could then be modified, although this is a less direct route to the target molecule.

The use of 4-(benzyloxy)benzaldehyde as a substrate in aldol condensations highlights the robustness of this reaction, which proceeds efficiently even with the bulky ether group present. researchgate.netuniv-ovidius.ro This confirms the feasibility of using this compound in similar synthetic transformations to create a diverse range of enone structures.

Advanced Synthetic Strategies for this compound and Related Scaffolds

Modern synthetic chemistry seeks to improve upon classical methods by introducing catalytic systems and strategies that enhance efficiency, atom economy, and molecular complexity.

Catalytic Approaches in Cinnamyloxybenzaldehyde Synthesis

Catalysis plays a crucial role in optimizing the synthesis of cinnamyloxybenzaldehyde and its precursors. In the context of the Williamson ether synthesis, phase-transfer catalysts are particularly effective. The use of triethylamine in a micellar medium (using a surfactant like sodium dodecyl sulfate) represents a catalytic approach that can accelerate the reaction between the aqueous and organic phases, often allowing for milder conditions, such as room temperature. orientjchem.orgijceronline.com

Similarly, for the aldol condensation step, greener and more efficient catalytic systems have been developed. The use of a surfactant catalyst like cetyltrimethylammonium bromide in the aldol condensation of benzaldehyde and n-heptanal has been shown to achieve high selectivity for the cross-condensation product. nanobioletters.com Such catalytic methods minimize side reactions, like the self-condensation of the aliphatic aldehyde, and can allow for catalyst recycling, aligning with the principles of green chemistry. nanobioletters.com Furthermore, catalytic oxidation methods, such as the use of magnetic Ag/Fe₂O₃ to oxidize benzyl (B1604629) alcohol to benzaldehyde, represent advanced strategies for synthesizing key starting materials. asianpubs.org

Multicomponent and Domino Reactions for Polyheterocycle Formation from Benzaldehyde Derivatives

Benzaldehyde and its derivatives are highly valuable building blocks in multicomponent reactions (MCRs), which allow for the construction of complex molecular scaffolds in a single synthetic operation. nih.gov The aldehyde functional group of a molecule like this compound can participate in various MCRs to generate diverse polyheterocyclic systems.

For example, benzaldehydes are known to react with malononitrile (B47326) and other active methylene (B1212753) compounds in three-component reactions to form 2-amino-4H-pyrans and related pyran-annulated heterocycles. researchgate.net Other MCRs use benzaldehyde derivatives to synthesize a wide range of heterocycles, including:

Pyranopyrazoles: Synthesized from the reaction of aldehydes, malononitrile, and phenyl pyrazolone. researchgate.net

Imidazoles: Formed from the reaction of a 1,2-diketone, an aryl aldehyde, an amine, and ammonia. mdpi.com

Pyridines: Accessible through domino reactions involving a 2-ketoacid, an amine, an aldehyde, and an isocyanide. mdpi.com

These reactions demonstrate that the benzaldehyde moiety is a versatile handle for accessing significant molecular diversity, suggesting that this compound could serve as a precursor for a library of complex heterocyclic compounds. nih.govrsc.orgnih.gov

Table 2: Examples of Multicomponent Reactions Involving Benzaldehyde Derivatives

| Heterocycle Formed | Key Reactants |

| 2-Amino-4H-pyrans | Aromatic Aldehyde, Malononitrile, C-H Acid |

| Pyranopyrazoles | Aldehyde, Malononitrile, Phenyl Pyrazolone |

| 1,2,3,5-tetrasubstituted Imidazoles | Benzoic Acid, Amine, 2-Keto-aldehyde, Isocyanide |

| Pyridines | 2-Ketocarboxylic Acid, Amine, Aldehyde, Isocyanide |

This table summarizes various MCRs where a benzaldehyde derivative is a key component. researchgate.netmdpi.com

Asymmetric Synthesis and Stereochemical Control in Cinnamyloxy Compounds

The synthesis of specific stereoisomers of cinnamyloxy compounds is a critical aspect of modern organic chemistry, as the three-dimensional arrangement of atoms can significantly influence a molecule's properties and biological activity. patsnap.comnumberanalytics.com Asymmetric synthesis aims to produce a single enantiomer or diastereomer preferentially, a process vital in fields like pharmaceuticals and materials science. numberanalytics.comddugu.ac.in

Several strategies are employed to achieve stereochemical control in the synthesis of chiral compounds, which can be applied to the synthesis of cinnamyloxy derivatives. numberanalytics.comddugu.ac.in These strategies include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids or monosaccharides, to build a target molecule with a defined stereochemistry. ddugu.ac.in

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comddugu.ac.in After the desired stereocenter is created, the auxiliary is removed. The effectiveness of a chiral auxiliary depends on its ability to provide steric hindrance and maintain a rigid conformation to guide the reaction pathway. numberanalytics.com

Catalytic Asymmetric Synthesis: This method uses a chiral catalyst in small amounts to favor the formation of one stereoisomer over another. numberanalytics.com This approach is highly efficient and atom-economical. numberanalytics.com For instance, the Sharpless epoxidation is a well-known enantioselective reaction that converts allylic alcohols into 2,3-epoxyalcohols with a predictable stereochemistry based on the catalyst used. ddugu.ac.in Enzymatic reactions, utilizing biocatalysts like hydrolases or alcohol dehydrogenases, also offer exquisite selectivity for creating chiral molecules under environmentally friendly conditions. rsc.org

Achieving stereochemical control presents challenges such as the complexity of the substrate and the efficiency of stereoinduction. patsnap.com Computational methods, like Density Functional Theory (DFT) and molecular modeling, are increasingly used to predict and understand the stereochemical outcomes of reactions. numberanalytics.com

Derivatization of this compound

The structure of this compound offers multiple sites for chemical modification, including the aldehyde group, the cinnamyloxy chain, and the benzaldehyde ring. These derivatizations are crucial for creating structural diversity and for analytical purposes.

Formation of Schiff Bases and Imines from the Aldehyde Moiety

The aldehyde functional group in this compound is a prime target for derivatization, most notably through the formation of imines, commonly known as Schiff bases. This reaction involves the condensation of the aldehyde with a primary amine, resulting in a molecule with a carbon-nitrogen double bond (C=N).

The formation of an imine is typically a reversible reaction that proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid, with an optimal pH generally between 4 and 5, to protonate the carbonyl oxygen and increase its reactivity.

A wide variety of Schiff bases can be synthesized from different aldehydes and primary amines, leading to a diverse range of structures. For example, derivatives have been synthesized from benzaldehyde, cinnamaldehyde, and various substituted anilines.

Table 1: Examples of Schiff Base Synthesis from Aldehydes

| Aldehyde | Amine | Reaction Conditions | Product Type | Reference |

| Benzaldehyde | p-Aminophenol | - | Schiff Base | rsc.org |

| Anisaldehyde | p-Aminophenol | - | Schiff Base | rsc.org |

| 4-Nitrobenzaldehyde | p-Aminophenol | - | Schiff Base | rsc.org |

| Cinnamaldehyde | p-Aminophenol | - | Schiff Base | rsc.org |

| Benzaldehyde | Ethylamine | Methanol | Imine | jascoinc.com |

| Cinnamaldehydes | 4-Aminoantipyrine | Ethanol, Reflux | Schiff Base | rsc.org |

| Benzaldehyde | m-Nitroaniline | Ethanol, Acetic Acid | Schiff Base | epa.gov |

Modifications of the Cinnamyloxy Chain for Structural Diversity

The cinnamyloxy portion of the molecule contains two key functional groups amenable to modification: the alkene (double bond) and the ether linkage.

Reactions of the Alkene: The carbon-carbon double bond in the cinnamyl group can undergo a variety of addition reactions. For example, catalytic hydrogenation can reduce the double bond to a single bond, yielding a saturated alkyl chain. This transformation can be achieved using catalysts like platinum nanoparticles. researchgate.net Other potential modifications include halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and epoxidation. Skeletal modification of the alkene bond is also a possibility for creating fluorinated tertiary stereocenters. nih.gov

Cleavage of the Ether Linkage: Ethers are generally quite stable, which is why they are often used as solvents. libretexts.org However, the C-O ether bond can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org In the case of an aryl alkyl ether like this compound, acidic cleavage would yield 4-hydroxybenzaldehyde (a phenol) and a cinnamyl halide. libretexts.org This is because the nucleophilic halide ion will attack the aliphatic carbon of the cinnamyl group rather than the aromatic ring carbon. libretexts.orglibretexts.org The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.org

Chemical Transformation of the Benzaldehyde Ring System

The benzaldehyde ring is an aromatic system that can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. libretexts.orgmasterorganicchemistry.com The rate and position of this substitution are controlled by the existing substituents: the aldehyde group (-CHO) and the cinnamyloxy group (-O-R).

Directing Effects: The aldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.org In contrast, the cinnamyloxy group is an electron-donating group due to the lone pairs on the oxygen atom. youtube.com This group activates the ring, making it more reactive than benzene (B151609), and directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com

Since the para position is already occupied by the aldehyde group, the powerful activating and ortho-directing effect of the cinnamyloxy group will likely dominate, directing new substituents to the positions ortho to it (positions 3 and 5 on the ring).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. Studies on similar molecules like 3,4-bis(difluoromethoxy)benzaldehyde (B143430) show that nitration occurs at the position activated by the alkoxy group. semanticscholar.org The nitration of benzaldehyde itself typically yields a mixture of isomers, with the meta-nitro product being significant. researchgate.netaidic.it

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

Derivatization for Analytical and Detection Purposes

To facilitate the analysis and detection of this compound, particularly at low concentrations, it can be chemically modified with a derivatizing agent. This process converts the analyte into a derivative with properties that are more suitable for a specific analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). nih.govwaters.com

The aldehyde group is the most common target for this type of derivatization. Reagents are chosen to create derivatives that are highly stable and possess strong chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection), significantly enhancing sensitivity. nih.govthermofisher.com

A widely used strategy is the reaction of aldehydes with hydrazine-containing reagents to form stable hydrazones. nih.gov

Table 2: Common Derivatizing Agents for Aldehydes for Analytical Purposes

| Derivatizing Agent | Resulting Derivative | Analytical Technique | Key Advantage | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | HPLC-UV | Well-established method for air and water sample analysis. | jascoinc.comnih.govhitachi-hightech.com |

| 1,3-Cyclohexanedione | Fluorescent derivative | HPLC-Fluorescence | Used for post-column derivatization, simplifying sample prep. | jascoinc.comjasco-global.com |

| Dansyl hydrazine | Fluorescent hydrazone | HPLC, Mass Spectrometry | UV-excitable, widely used for chromatographic analysis. | thermofisher.com |

| 4-Hydrazinobenzoic acid (HBA) | HBA-hydrazone | HPLC-UV, CE-DAD | Stable, water-soluble, and versatile reagent. | nih.gov |

| 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) | Fluorescent hydrazone | HPLC-Fluorescence, MS | Highly sensitive fluorescence tagging for low detection limits. | nih.gov |

| N-propyl-4-hydrazino-1,8-naphthalimide (NPHNA) | Fluorescent hydrazone | HPLC-Fluorescence | Highly reactive fluorescent reagent. | epa.gov |

These derivatization reactions improve chromatographic separation and allow for much lower limits of detection (LODs), making it possible to quantify trace amounts of aldehydes in various samples. nih.govnih.gov

Biological and Pharmacological Activities of E 4 Cinnamyloxy Benzaldehyde and Analogues

Antimicrobial and Antifungal Efficacy

Derivatives of benzaldehyde (B42025) and cinnamaldehyde (B126680) have demonstrated a notable capacity to inhibit the growth of various pathogenic microorganisms. Their mechanisms of action are multifaceted, often targeting essential cellular processes in bacteria and fungi.

Activity Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

The antibacterial effects of cinnamaldehyde and its derivatives have been observed against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net Research has shown that these compounds can be particularly effective against Gram-negative bacteria like Escherichia coli and other coliforms. tandfonline.com For instance, while cinnamaldehyde has shown activity against both types, some of its derivatives display more potent bactericidal action against these Gram-negative strains. tandfonline.com The structural differences in the outer layers of Gram-positive and Gram-negative bacteria, specifically the presence of an outer membrane in the latter, may influence the efficacy of these compounds. tandfonline.com

Studies on cinnamaldehyde analogues have identified their potential to act as antimicrobial agents by inhibiting bacterial cell division. frontiersin.orgnih.gov The bacterial cell division protein, FtsZ, has been identified as a promising target for these compounds. frontiersin.orgnih.gov All six cinnamaldehyde analogs tested in one study showed antibacterial activity against the critical pathogen Acinetobacter baumannii, with the 4-bromophenyl-substituted analog being the most potent. frontiersin.org The activity of these compounds was significantly enhanced when combined with an efflux pump inhibitor, suggesting that bacterial efflux pumps contribute to resistance against these agents. frontiersin.org

Conversely, some benzaldehyde derivatives have been reported to exhibit only weak antibacterial activity. acs.org Research into benzaldehyde's activity against Staphylococcus aureus indicated a high Minimum Inhibitory Concentration (MIC) of ≥ 1024 μg/mL, suggesting no significant intrinsic antibacterial activity against the tested strains at these concentrations. nih.gov However, other studies have reported activity of benzaldehyde against strains like Bacillus anthracis and Citrobacter youngae at concentrations around 850-1060 μg/mL. nih.gov

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

| Cinnamaldehyde & Derivatives | E. coli, Coliform bacteria | More bactericidal compared to Gram-positive bacteria | tandfonline.com |

| Cinnamaldehyde Analogues | Acinetobacter baumannii | Inhibition of cell division by targeting FtsZ protein | frontiersin.orgnih.gov |

| 4-Bromophenyl-substituted Cinnamaldehyde | Acinetobacter baumannii | Most potent antimicrobial activity (MIC 32 μg/mL) | frontiersin.org |

| Benzaldehyde Derivatives | Various bacterial strains | Weak antibacterial activities reported | acs.org |

| Benzaldehyde | Staphylococcus aureus | No relevant antibacterial activity (MIC ≥ 1024 μg/mL) | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Gram-positive & Gram-negative bacteria | Exhibited antimicrobial activity (MIC 80-300 µg/mL) | researchgate.netnih.gov |

Antifungal Properties and Spectrum of Activity

Benzaldehyde and its derivatives have shown significant promise as antifungal agents. nih.gov Their efficacy has been demonstrated against fungi that are pathogenic to humans and those responsible for food spoilage, such as Aspergillus fumigatus, A. flavus, and Penicillium expansum. nih.gov The mechanism of action for their antifungal activity is believed to involve the disruption of cellular antioxidation processes by targeting components like superoxide (B77818) dismutases and glutathione (B108866) reductase. nih.gov

Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group in the benzaldehyde aromatic ring enhances its antifungal activity. nih.gov Specific benzaldehyde derivatives, such as o-vanillin and 2-hydroxy-5-methoxybenzaldehyde, have been identified as having high antifungal activity. nih.gov Some benzaldehyde derivatives isolated from the fungus Sarcodontia crocea showed weak to moderate antifungal activity against several phytopathogenic fungi. acs.org

Cinnamaldehyde derivatives have also been investigated for their antifungal potential, particularly against resistant strains. Two derivatives, 2-Cl Cinnamaldehyde (2-Cl CA) and 4-Cl Cinnamaldehyde (4-Cl CA), were effective against fluconazole-resistant Candida albicans, with Minimum Inhibitory Concentrations (MICs) of 25 μg/mL. nih.gov Furthermore, 4-Cl CA demonstrated the ability to inhibit biofilm formation, cell aggregation, and hyphal formation in C. albicans. nih.gov In a mouse model, 4-Cl CA significantly reduced the fungal burden and improved survival, highlighting its therapeutic potential. nih.gov

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

| Benzaldehydes | Aspergillus fumigatus, A. flavus, P. expansum | Inhibit fungal growth by disrupting cellular antioxidation | nih.gov |

| o-Vanillin, 2-Hydroxy-5-methoxybenzaldehyde | Fungal strains | High antifungal activity | nih.gov |

| 2-Cl and 4-Cl Cinnamaldehyde | Fluconazole-resistant Candida albicans | Fungicidal activity (MIC 25 μg/mL) | nih.gov |

| 4-Cl Cinnamaldehyde | Candida albicans | Inhibition of biofilm, aggregation, and hyphal formation | nih.gov |

| Benzaldehyde Derivatives | Phytopathogenic fungi | Weakly antifungal | acs.org |

Antibiotic Modulating Potential of Benzaldehyde Derivatives

An emerging area of research is the ability of certain natural compounds to modulate or enhance the efficacy of existing antibiotics, which is a crucial strategy in combating antimicrobial resistance. Benzaldehyde has been evaluated for its potential as an antibiotic modulator. nih.govnih.gov

Studies have shown that benzaldehyde can act in synergy with quinolone antibiotics like ciprofloxacin (B1669076) and norfloxacin (B1679917) against strains of Staphylococcus aureus. nih.govnih.gov For example, in the presence of benzaldehyde, the MIC of ciprofloxacin against one strain was reduced from 64 μg/mL to 32 μg/mL, and the MIC of norfloxacin against another strain decreased from 256 μg/mL to 128 μg/mL. nih.gov This synergistic effect suggests that benzaldehyde can make bacteria more susceptible to conventional antibiotics, potentially by altering cell permeability. nih.gov However, the study also indicated that these associations did not appear to interfere with the function of the specific efflux pumps tested. nih.govnih.gov

Anticancer and Cytotoxic Potential

The anticancer properties of benzaldehyde and its analogues represent a significant field of study, with research indicating their ability to inhibit cancer cell growth through various mechanisms.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Benzaldehyde and its derivatives have demonstrated the ability to decrease the viability and proliferation of various cancer cells. rgcc-international.com For instance, a commercial formulation of benzaldehyde significantly reduced the viability of lung adenocarcinoma (COR-L105) and prostate cancer (DU-145) cell lines at higher concentrations. rgcc-international.com

Recent groundbreaking research has shed light on the anticancer mechanism of benzaldehyde, particularly in therapy-resistant cancers like pancreatic cancer. news-medical.net Benzaldehyde has been shown to target the interaction between the 14-3-3ζ protein and a modified form of histone H3 (H3S28ph). news-medical.netinnovbiological.com This interference disrupts critical signaling pathways essential for cancer cell survival and treatment resistance. news-medical.netbioengineer.org In mouse models, treatment with a benzaldehyde derivative led to a marked reduction in pancreatic tumor growth and suppressed the spread of cancer to other organs. news-medical.netbioengineer.org

Furthermore, specific analogues like benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and linked to poor treatment outcomes. mdpi.com Two benzyloxybenzaldehyde compounds were found to be potent and selective inhibitors of ALDH1A3 without showing significant cytotoxicity to the tested cell lines, suggesting their potential use in combination therapies. mdpi.com Cinnamaldehyde-based chalcone (B49325) derivatives have also been synthesized and evaluated, with one compound showing effective inhibition of human colon cancer (Caco-2) cell growth. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| Benzaldehyde Formulation | Lung (COR-L105), Prostate (DU-145) | Decreased cell viability at higher concentrations | rgcc-international.com |

| Benzaldehyde Derivative | Pancreatic cancer (in vivo) | Attenuated tumor growth and reduced metastasis | news-medical.netbioengineer.org |

| Benzyloxybenzaldehyde Derivatives (ABMM-15, ABMM-16) | ALDH1A3-positive cells | Potent and selective inhibition of ALDH1A3 | mdpi.com |

| Cinnamaldehyde-based Chalcone (3e) | Colon cancer (Caco-2) | Potent inhibition of cell development (IC50 32.19 µM) | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting proliferation, benzaldehyde and its analogues can induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. Benzaldehyde itself has been shown to have cytotoxic and apoptotic effects on human lymphocytes at concentrations of 10, 25, and 50 μg/mL, causing significant DNA damage. nih.gov

Studies on cinnamaldehyde-based chalcones revealed that the most active compound against colon cancer cells induced a significant increase in both early and late-stage apoptotic cells. nih.gov This induction of apoptosis was found to occur through the activation of Caspase-3 via an intrinsic pathway. nih.gov

Other related heterocyclic derivatives have also shown promise. Benzo[h]chromene derivatives, for example, were found to suppress the growth of human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest at the G1/S phase. nih.gov This was achieved by regulating the expression of key cell cycle proteins. nih.gov The same compounds triggered apoptosis by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. nih.gov Similarly, studies on hydroxybenzaldehydes showed they could reduce apoptosis in astrocyte cells treated with parasitic products, suggesting a neuroprotective effect by modulating endoplasmic reticulum stress and oxidative stress. nih.gov

Evaluation Against Specific Cancer Types

(E)-4-(Cinnamyloxy)benzaldehyde and its analogues, which are part of the broader benzaldehyde derivative family, have been investigated for their potential anticancer properties. Research has shown that benzaldehyde and its derivatives can reduce the viability of cancer cells. rgcc-international.com The primary mechanism of action is believed to be cytotoxic, although the precise pathways are still under investigation. rgcc-international.com It is thought to be linked to the compound's influence on crucial intracellular signaling pathways such as ERK/MAPK and the production of reactive oxygen species (ROS). rgcc-international.com

Studies on various cancer cell lines have demonstrated that the effect of benzaldehyde derivatives is often dose-dependent. For instance, in human lung adenocarcinoma (COR-L105) and prostate cancer (DU-145) cell lines, higher concentrations (10⁻² to 10⁻⁵ M) resulted in a significant decrease in cell viability. rgcc-international.com Conversely, very low concentrations (10⁻⁶ M) with prolonged incubation periods showed a stimulatory effect on cell growth. rgcc-international.com

Analogues of this compound, such as benzyloxybenzaldehyde derivatives, have also shown significant anticancer activity. A series of these derivatives were tested against the human leukemia (HL-60) cell line. researchgate.net Several compounds, including 2-(benzyloxy)benzaldehyde (B185962) and its methoxy (B1213986) and chloro-substituted analogues, exhibited notable activity at concentrations between 1-10 microM. researchgate.net Morphological assessments indicated that these compounds induced apoptosis and arrested the cell cycle at the G2/M phase. researchgate.net

Furthermore, the anticancer effects of cinnamaldehyde, a related compound, have been linked to the induction of apoptosis in estrogen receptor-positive (ER+) breast cancer cells and the inhibition of angiogenesis in gastric cancer. nih.gov Cinnamaldehyde has been shown to inhibit key signaling pathways involved in tumor growth and proliferation, such as the JAK/STAT3 and NF-κB pathways. nih.gov

Table 1: Anticancer Activity of Benzaldehyde Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Concentration | Effect | Reference |

| Benzaldehyde formulation | Lung adenocarcinoma (COR-L105) | 10⁻² to 10⁻⁵ M | Decreased cell viability | rgcc-international.com |

| Benzaldehyde formulation | Prostate cancer (DU-145) | 10⁻² to 10⁻⁵ M | Decreased cell viability | rgcc-international.com |

| 2-(Benzyloxy)benzaldehyde | Human leukemia (HL-60) | 1-10 µM | Significant activity | researchgate.net |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | Human leukemia (HL-60) | 1-10 µM | Significant activity | researchgate.net |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | Human leukemia (HL-60) | 1-10 µM | Significant activity | researchgate.net |

| 2-(Benzyloxy)-5-chlorobenzaldehyde | Human leukemia (HL-60) | 1-10 µM | Significant activity | researchgate.net |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Human leukemia (HL-60) | 1-10 µM | Most potent activity | researchgate.net |

Insecticidal and Repellent Activities

Larvicidal and Mortality Studies

This compound and related compounds have demonstrated significant potential as insecticidal agents, particularly in larvicidal applications. Benzaldehyde, a core structural component, has been identified as an insecticidal compound produced by Photorhabdus temperata M1021. nih.gov An ethyl acetate (B1210297) extract from this bacterium, containing benzaldehyde, caused 100% mortality in Galleria mellonella larvae within 72 hours. nih.gov Pure benzaldehyde also showed dose-dependent insecticidal activity against G. mellonella, with 8 mM concentrations leading to 100% mortality after 108 hours. nih.govresearchgate.net

The larvicidal efficacy of various plant-derived essential oils containing benzaldehyde-related compounds has also been well-documented. For instance, essential oils from Eucalyptus staigeriana, which contain compounds like limonene, have shown high toxicity against Aedes aegypti larvae, with mortality rates exceeding 78% within 24 hours. scielo.br Similarly, the essential oil of Piper betle L. exhibited larvicidal activity against A. aegypti, with LC₅₀ values of 183 ppm at 24 hours and 59.8 ppm at 48 hours. nih.gov

Furthermore, combinations of compounds like geranial and trans-cinnamaldehyde have shown synergistic larvicidal effects against A. aegypti. mdpi.com A 1:1 mixture of these compounds at 500 ppm resulted in 100% mortality with a very short median lethal time (LT₅₀) of 0.2 hours, which was significantly more effective than the synthetic larvicide temephos. mdpi.com

Table 2: Larvicidal Activity of Benzaldehyde and Related Compounds

| Compound/Extract | Target Species | Concentration | Mortality Rate | Time | Reference |

| Benzaldehyde | Galleria mellonella | 8 mM | 100% | 108 h | nih.govresearchgate.net |

| Eucalyptus staigeriana EO | Aedes aegypti | 55-115 ppm | >78% | 24 h | scielo.br |

| Piper betle L. EO | Aedes aegypti | 1000 ppm | 100% | 24 h | nih.gov |

| Geranial + trans-Cinnamaldehyde (1:1) | Aedes aegypti | 500 ppm | 100% | 0.2 h (LT₅₀) | mdpi.com |

Insect Repellent Efficacy

Veratraldehyde (3,4-dimethoxybenzaldehyde), an analogue of this compound, has been evaluated for its insect repellent properties. mdpi.comresearchgate.net Against Aedes albopictus females, veratraldehyde at a concentration of 0.25 mg/cm² demonstrated over 95% repellency for 2.5 hours. mdpi.com Its repellency against Culex pipiens pallens was even more pronounced, with concentrations of 5-15% providing over 90% repellency for 3 hours. mdpi.com A 10% veratraldehyde solution was found to be comparable in repellency to a 20% DEET solution against both mosquito species. mdpi.com

In tests against nymphs of the tick Haemaphysalis longicornis, veratraldehyde showed superior repellency compared to DEET. mdpi.com At a concentration of 0.09 mg/cm², veratraldehyde maintained a repellency of 85% after 4 hours, whereas DEET's efficacy was lower at concentrations below this level. mdpi.com

It is important to note that the efficacy of natural repellents can vary. For example, citronella and fennel oil, while initially effective, showed a significant decrease in repellency over a couple of hours, whereas DEET maintained high repellency for a much longer period. nih.gov

Table 3: Repellent Activity of Veratraldehyde

| Target Species | Concentration | Repellency | Duration | Reference |

| Aedes albopictus | 0.25 mg/cm² | >95% | 2.5 h | mdpi.com |

| Culex pipiens pallens | 5-15% | >90% | 3 h | mdpi.com |

| Haemaphysalis longicornis | 0.09 mg/cm² | 85% | 4 h | mdpi.com |

Impact on Insect Physiology (e.g., Phenol (B47542) Oxidase Inhibition)

A key mechanism behind the insecticidal activity of this compound and its analogues is the inhibition of crucial insect enzymes, such as phenol oxidase (PO). Phenol oxidase is a vital component of the insect immune system, involved in processes like melanization and wound healing. nih.gov

Benzaldehyde has been shown to be a potent inhibitor of phenol oxidase. nih.govresearchgate.net In assays using Galleria mellonella, an ethyl acetate extract containing benzaldehyde inhibited PO activity by up to 60%, while purified benzaldehyde achieved up to 80% inhibition. nih.govresearchgate.net At concentrations of 4, 6, and 8 mM, benzaldehyde inhibited PO activity by approximately 15%, 42%, and 80%, respectively. nih.govresearchgate.net This inhibition of PO activity also led to a significant reduction in nodule formation, another important immune response in insects. nih.gov

The inhibition of phenol oxidase is a common mechanism for various natural and synthetic compounds. Polyphenol oxidase (PPO), a related enzyme, is responsible for enzymatic browning in plants and is a target for inhibitors to prevent food spoilage. nkust.edu.twfoodandnutritionjournal.orgnih.gov Various compounds, including aromatic acids and reducing agents, have been shown to inhibit PPO activity. researchgate.net

Table 4: Phenol Oxidase Inhibition by Benzaldehyde

| Concentration | Inhibition of PO Activity | Reference |

| 4 mM | ~15% | nih.govresearchgate.net |

| 6 mM | ~42% | nih.govresearchgate.net |

| 8 mM | ~80% | nih.govresearchgate.net |

Enzyme Modulation and Inhibition

Effects on Key Metabolic and Signaling Enzymes

This compound and its analogues can modulate the activity of various key metabolic and signaling enzymes, which contributes to their biological effects. As previously discussed, a significant target is phenol oxidase in insects, leading to insecticidal activity. nih.govresearchgate.net

In the context of anticancer activity, these compounds are believed to influence signaling pathways like ERK/MAPK. rgcc-international.com Furthermore, some benzyloxybenzaldehyde derivatives have been shown to induce apoptosis through mitochondrial damage. researchgate.net

A notable target for benzaldehyde analogues is the aldehyde dehydrogenase (ALDH) superfamily of enzymes. researchgate.net ALDHs are involved in cellular detoxification and the biosynthesis of retinoic acid, and their overexpression is linked to cancer cell proliferation and survival. researchgate.net 4-(Diethylamino)benzaldehyde (DEAB), a well-known pan-ALDH inhibitor, has served as a scaffold for developing more potent and selective inhibitors. researchgate.net Several analogues of DEAB have demonstrated increased cytotoxicity against prostate cancer cell lines compared to DEAB itself. researchgate.net For instance, some analogues showed potent inhibitory activity against specific ALDH isoforms like ALDH1A3 and ALDH3A1. researchgate.net

The inhibition of polyphenol oxidase (PPO) is another area of interest, particularly in food science to prevent enzymatic browning. nkust.edu.twfoodandnutritionjournal.orgnih.govnih.gov Studies have characterized PPO from various sources and identified numerous inhibitors, including ascorbic acid, L-cysteine, and other natural extracts. foodandnutritionjournal.orgnih.gov The type of inhibition can vary, with some compounds acting as competitive, noncompetitive, or mixed inhibitors. researchgate.net

Table 5: Inhibition of Key Enzymes by Benzaldehyde Analogues

| Enzyme | Inhibitor | Effect | Reference |

| Phenol Oxidase | Benzaldehyde | 80% inhibition at 8 mM | nih.govresearchgate.net |

| Aldehyde Dehydrogenase (ALDH) | DEAB Analogues | Increased cytotoxicity in prostate cancer cells | researchgate.net |

| Polyphenol Oxidase (PPO) | Ascorbic Acid | Competitive inhibition | foodandnutritionjournal.org |

| Polyphenol Oxidase (PPO) | L-Cysteine | Inhibition of browning | nih.gov |

Other Pharmacological Effects

Antioxidant Properties of Benzaldehyde Derivatives

Benzaldehyde derivatives are recognized for their antioxidant capabilities, which are largely attributed to their chemical structure. researchgate.net The ability of these compounds to act as antioxidants is closely linked to the presence and position of electron-donating groups, particularly hydroxyl (-OH) groups, on the aromatic ring. wiserpub.comwiserpub.com These groups can scavenge free radicals, which are implicated in oxidative stress, a condition linked to numerous diseases. wiserpub.com

The antioxidant capacity (AOC) of dihydroxybenzaldehydes (DHB) has been systematically studied using various assays like CUPRAC (CUPric Reducing Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl). wiserpub.comwiserpub.com Research indicates that only the electron-donor derivatives of DHB exhibit significant antioxidant activity. wiserpub.comwiserpub.com This means that the number of hydroxyl groups alone does not determine the AOC; their position on the ring is also a critical factor. wiserpub.com For example, the presence of hydroxyl groups in 4,4'-dihydroxydibenzalacetone was shown to increase its antioxidant activity compared to dibenzalacetone, which lacks these groups. researchgate.net

Studies on para-dimethylamino benzaldehyde derivatives also demonstrated promising antioxidant activities when tested with DPPH and hydrogen peroxide scavenging methods. ijarmps.org Benzaldehyde itself has been identified as a compound with notable antioxidant activity. researchgate.net It can reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS). nih.gov

| Compound | Assay Method | Finding | Source |

|---|---|---|---|

| Dihydroxybenzaldehydes (DHB) | CUPRAC, DPPH | Antioxidant capacity is dependent on the position of the hydroxyl groups; only electron-donor derivatives are active. | wiserpub.comwiserpub.com |

| 4,4'-Dihydroxydibenzalacetone | DPPH | Presence of hydroxyl groups increases antioxidant activity compared to the non-hydroxylated parent compound. | researchgate.net |

| para-Dimethylamino benzaldehyde Schiff bases | DPPH, H₂O₂ scavenging | Synthesized compounds exhibited significant antioxidant activities. | ijarmps.org |

| Benzaldehyde | General | Reduces oxidative stress by inhibiting reactive oxygen species (ROS) production. | nih.gov |

Anti-inflammatory Actions and Related Mechanisms

Benzaldehyde derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. acs.org These compounds can modulate key inflammatory pathways, reducing the production of inflammatory mediators.

A primary mechanism involves the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.orgnih.gov For example, flavoglaucin (B158435) and isotetrahydro-auroglaucin, two benzaldehyde derivatives from a marine fungus, markedly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of iNOS and COX-2 proteins. nih.gov

Furthermore, these derivatives can suppress the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This effect is often achieved by targeting key signaling pathways. One such pathway is the nuclear factor-κB (NF-κB) pathway, a critical regulator of the inflammatory response. nih.gov Flavoglaucin and isotetrahydro-auroglaucin were found to inhibit NF-κB activation by preventing the phosphorylation of its inhibitor, IκB. nih.gov

Another important mechanism is the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory effects. nih.gov The induction of HO-1 is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov The anti-inflammatory effects of certain benzaldehyde derivatives were shown to be linked to their ability to induce HO-1 expression. nih.gov

| Mechanism | Effect | Example Compounds | Source |

|---|---|---|---|

| Inhibition of iNOS and COX-2 | Decreased production of NO and PGE2 | Flavoglaucin, Isotetrahydro-auroglaucin | acs.orgnih.gov |

| Suppression of Pro-inflammatory Cytokines | Reduced secretion of TNF-α, IL-1β, IL-6 | Flavoglaucin, Isotetrahydro-auroglaucin | nih.gov |

| Inhibition of NF-κB Pathway | Suppression of IκB phosphorylation | Flavoglaucin, Isotetrahydro-auroglaucin | nih.gov |

| Induction of Heme Oxygenase-1 (HO-1) | Mediated via Nrf2 translocation | Flavoglaucin, Isotetrahydro-auroglaucin | nih.gov |

Binding to Amyloid Fibrils and Relevance in Neurodegenerative Research

The aggregation of proteins into amyloid fibrils is a pathological hallmark of several neurodegenerative diseases, most notably Alzheimer's disease, which is characterized by the accumulation of β-amyloid (Aβ) plaques. nih.govnih.gov Research into compounds that can interact with these fibrils or inhibit their formation is of great interest. Benzaldehyde derivatives have shown potential in this area, particularly in mitigating the neurotoxic effects associated with amyloid pathology. nih.gov

A study on two benzaldehyde compounds isolated from the fungus Aspergillus terreus investigated their effects on neuroinflammation and neuronal damage, key features of Alzheimer's disease. nih.gov The results showed that these compounds could reduce the secretion of inflammatory mediators and pro-inflammatory factors in microglia. nih.gov One of the benzaldehydes was found to inhibit neurological damage induced by β-amyloid by blocking neuronal cell apoptosis and reducing mitochondrial oxidative stress through the modulation of Tau protein-related pathways and caspase family signaling. nih.gov This suggests that benzaldehyde derivatives may offer neuroprotective effects relevant to Alzheimer's disease. nih.gov

The interaction of small molecules with amyloid fibrils is a complex process. The binding of natural polyphenols, for instance, to amyloid fibrils can be governed by factors like hydrophobicity and the presence of specific functional groups. nih.gov While direct studies on the binding of this compound to amyloid fibrils are not extensively documented, the established neuroprotective and anti-inflammatory activities of related benzaldehydes make this an important area for future investigation. Understanding how these compounds interact with amyloid structures at a molecular level could pave the way for new therapeutic strategies against neurodegenerative disorders. nih.govnih.gov

Structure Activity Relationship Sar Studies of E 4 Cinnamyloxy Benzaldehyde Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental structure of (E)-4-(Cinnamyloxy)benzaldehyde presents several key pharmacophoric features that are crucial for its biological activity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For this compound and its derivatives, these features can be broadly categorized as:

The Cinnamyloxy Moiety: This portion of the molecule, characterized by a phenyl ring connected to a propenoxy linker, offers a significant hydrophobic region. The double bond in the propenoxy chain introduces conformational rigidity and potential for specific π-π stacking interactions with biological targets.

The Ether Linkage: The oxygen atom of the ether bond acts as a hydrogen bond acceptor, a critical interaction point for anchoring the molecule within a receptor's binding site. Its flexibility allows for optimal positioning of the aromatic rings.

The Benzaldehyde (B42025) Moiety: The benzaldehyde group contains an aromatic ring and a reactive aldehyde functional group. The aromatic ring can engage in hydrophobic and π-π interactions, while the aldehyde group, a hydrogen bond acceptor and a potential electrophile, can form crucial bonds with target proteins.

Pharmacophore models developed for related compounds, such as those targeting the human β3-adrenergic receptor, often highlight the importance of an aromatic ring, a hydrogen bond acceptor, and a hydrophobic feature, all of which are present in the this compound scaffold.

Impact of Substituents on Biological Activities and Selectivity

Systematic substitution on the aromatic rings of this compound is a cornerstone of SAR studies, aiming to modulate activity and selectivity. The electronic and steric properties of these substituents play a pivotal role.

Substitutions on the Benzaldehyde Ring:

The influence of substituents on the benzaldehyde ring has been explored in various contexts. For instance, in studies of benzaldehyde derivatives binding to human serum albumin, the electronic nature of para-substituents significantly affects the interaction. Electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -NO2) can alter the charge distribution and hydrogen bonding capacity of the aldehyde group and the aromatic ring.

| Derivative | Substituent on Benzaldehyde Ring | Observed Effect on a Hypothetical Receptor |

| 1a | 4'-H (unsubstituted) | Baseline activity |

| 1b | 4'-OH | Increased hydrogen bonding potential, potentially higher activity |

| 1c | 4'-OCH3 | Increased electron density, may enhance binding |

| 1d | 4'-NO2 | Strong electron-withdrawing group, may alter binding mode |

Substitutions on the Cinnamyl Ring:

| Derivative | Substituent on Cinnamyl Ring | Observed Effect on a Hypothetical Receptor |

| 2a | 4-H (unsubstituted) | Baseline activity |

| 2b | 4-Cl | Increased hydrophobicity and potential for halogen bonding |

| 2c | 4-CH3 | Increased hydrophobicity and steric bulk |

| 2d | 4-OCH3 | Increased polarity and hydrogen bonding potential |

Design Principles for Enhanced Biological Efficacy

Based on SAR findings, several design principles can be proposed to enhance the biological efficacy of this compound derivatives:

Optimize Electronic Properties: Fine-tuning the electron-donating or electron-withdrawing nature of substituents on both aromatic rings can optimize interactions with the target. For example, enhancing the hydrogen bond accepting capacity of the aldehyde or ether oxygen could be beneficial.

Modulate Hydrophobicity: The introduction of hydrophobic or hydrophilic groups can be used to tailor the compound's solubility and its ability to cross biological membranes and access the target site.

Introduce Specific Interactions: The incorporation of functional groups capable of forming specific interactions, such as halogen bonds or additional hydrogen bonds, can significantly increase binding affinity and selectivity.

Conformational Restriction: Introducing elements that restrict the conformational flexibility of the molecule can lock it into its bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity.

Comparative SAR with Other Cinnamyloxy and Benzaldehyde Analogues

The SAR of this compound can be contextualized by comparing it with related chemical classes.

Cinnamaldehyde (B126680) Derivatives: Many cinnamaldehyde derivatives exhibit a range of biological activities, including antimicrobial and anticancer effects. The α,β-unsaturated aldehyde is a key pharmacophoric element in these compounds. In this compound, this reactive aldehyde is part of the benzaldehyde moiety, suggesting that its reactivity and interactions might differ.

Chalcones: Chalcones, which feature a 1,3-diaryl-2-propen-1-one core, share structural similarities with the cinnamyloxy portion of the molecule. SAR studies on chalcones often reveal the importance of the substitution pattern on both aromatic rings for their biological activities.

Phenoxy-based Compounds: The ether linkage in this compound is a common feature in many biologically active compounds, such as 4-phenoxyquinoline derivatives that act as kinase inhibitors. The nature of the groups attached to the phenoxy oxygen is critical for their activity.

By comparing the SAR of this compound with these related analogues, a broader understanding of the structural requirements for activity can be achieved, guiding the design of more potent and selective therapeutic agents.

Mechanistic Investigations into the Biological Actions of E 4 Cinnamyloxy Benzaldehyde

Identification of Molecular Targets and Binding Interactions

There is currently no specific information available in the scientific literature that identifies the molecular targets of (E)-4-(Cinnamyloxy)benzaldehyde. For the broader class of cinnamaldehyde (B126680) derivatives, research suggests that the α,β-unsaturated aldehyde moiety is a key electrophilic center capable of interacting with biological nucleophiles. This can include Michael addition reactions with thiol groups in cysteine residues of proteins. However, without direct experimental evidence, it is not possible to definitively state which proteins or other macromolecules this compound binds to or the nature of these interactions.

Cellular Pathway Perturbation Analysis

Specific studies on how this compound perturbs cellular pathways have not been reported. For cinnamaldehyde and some of its derivatives, modulation of signaling pathways such as NF-κB and MAPK has been observed, which are critical in inflammation and cell proliferation. These interactions are often linked to the electrophilic nature of the cinnamaldehyde core structure. Whether this compound affects these or other pathways remains to be experimentally determined.

Enzyme Kinetics and Inhibition Mechanism Studies

Detailed enzyme kinetic studies and the mechanism of enzyme inhibition by this compound are not available. While cinnamaldehyde has been shown to inhibit various enzymes, often through covalent modification, there are no published data to indicate which enzymes, if any, are inhibited by this compound or the kinetics of such inhibition.

Receptor-Ligand Interactions and Allosteric Modulation

There is no information available regarding the interaction of this compound with specific cellular receptors or any potential allosteric modulatory effects. Research on related compounds has sometimes suggested interactions with transient receptor potential (TRP) channels, but this has not been demonstrated for this compound.

Role of Aldehyde Moiety in Biological Response

The aldehyde group is a critical functional component in many biologically active cinnamaldehyde derivatives. It can participate in the formation of Schiff bases with primary amino groups in proteins and other biomolecules. This covalent interaction can lead to the modulation of protein function and subsequent biological responses. In the context of this compound, it is hypothesized that the aldehyde moiety is crucial for its biological activity, yet specific studies to confirm this and elucidate the exact mechanisms are lacking.

Computational and in Silico Studies of E 4 Cinnamyloxy Benzaldehyde

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its protein target.

While specific molecular docking studies exclusively focused on (E)-4-(Cinnamyloxy)benzaldehyde are not widely published, extensive research on its parent compounds, cinnamaldehyde (B126680) and benzaldehyde (B42025), provides a strong framework for predicting its potential interactions. For instance, studies on cinnamaldehyde derivatives have been conducted to evaluate their anticancer activity against various receptor types. nih.gov These simulations calculate the binding energy and inhibition constant (Ki) to rank the potential efficacy of different compounds. nih.gov

In a typical docking study, the ligand, this compound, would be placed into the binding site of a target protein. The simulation then explores various conformational and rotational possibilities for the ligand, scoring them based on a force field that calculates the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.

Key interactions that are often analyzed include:

Hydrogen Bonds: The aldehyde oxygen of the compound is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings and the alkene group contribute to a significant hydrophobic character, allowing for interactions with nonpolar pockets in a protein binding site.

Pi-Interactions: The aromatic rings can engage in pi-pi stacking, pi-sigma, or pi-alkyl interactions with corresponding residues in the protein.

For example, docking studies of cinnamaldehyde derivatives against anticancer targets like Matrix Metalloproteinase-2 (MMP-2) and WD repeat-containing protein 5 (WDR5) have highlighted the importance of interactions with key amino acid residues in the active site. nih.gov It is plausible that this compound would engage in similar binding modes, utilizing its extended structure to form additional contacts within a binding pocket.

Table 1: Illustrative Molecular Docking Results for Cinnamaldehyde Derivatives Against Anticancer Targets This table is based on findings for related cinnamaldehyde compounds and serves as an example of data generated from molecular docking simulations.

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Example) |

| Carbonic Anhydrase IX | 5FL6 | o-hydroxycinnamaldehyde | -7.2 | 5.89 | HIS 94, HIS 96, HIS 119, THR 200 |

| MMP-2 | 1HOV | o-hydroxycinnamaldehyde | -7.4 | 3.98 | LEU 164, ALA 165, HIS 201, GLU 202 |

| WDR5 | 5EAM | o-hydroxycinnamaldehyde | -8.1 | 1.15 | SER 91, PHE 133, CYS 261, PHE 263 |

Source: Adapted from data on cinnamaldehyde derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, untested compounds. nih.gov

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar molecules with known biological activities (e.g., IC50 values). Various molecular descriptors would be calculated for each compound, including:

Electronic Descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's solubility (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

A mathematical model is then built using techniques like Multiple Linear Regression (MLR) or machine learning algorithms to correlate these descriptors with activity. Studies on benzaldehyde derivatives have successfully used QSAR to predict their inhibitory activity against enzymes like phenoloxidase. nih.gov These studies revealed that hydrophobicity of the substituent at the para-position played a major role in the inhibition activity. nih.gov Given that the cinnamyloxy group in this compound is large and predominantly hydrophobic, a QSAR model would likely predict this feature to be significant for its biological interactions.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing a more detailed picture of which spatial regions are important for activity.

Table 2: Key Parameters in a Typical 2D-QSAR Model This table illustrates the type of statistical data generated during a QSAR analysis, based on models for related compound series.

| Parameter | Description | Example Value |

| r² (Coefficient of Determination) | The proportion of the variance in the biological activity that is predictable from the descriptors. | 0.7409 |

| q² (Cross-validated r²) | A measure of the predictive power of the model, determined by internal cross-validation. | 0.6897 |

| F-statistic | A statistical test of the overall significance of the regression model. | 16.20625 |

| SEE (Standard Error of Estimate) | A measure of the accuracy of the predictions made by the model. | 0.3227 |

Source: Example parameters from QSAR studies on related molecules. ijnc.ir

Density Functional Theory (DFT) Calculations for Electronic and Steric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is highly effective for calculating a wide range of molecular properties, providing deep insights into a compound's reactivity, stability, and spectroscopic characteristics.

For this compound, DFT calculations can determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to find the most stable 3D conformation of the molecule. Studies on the closely related 4-(benzyloxy)benzaldehyde (B125253) have shown that such molecules have an essentially planar conformation. researchgate.netdntb.gov.ua

Electronic Properties: Calculating the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP): Creating a 3D map of the electrostatic potential on the molecule's surface. The MEP identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with biological targets. For instance, in related aldehydes, the region around the carbonyl oxygen is typically electron-rich. mdpi.com

Global Reactivity Descriptors: Quantities like electronegativity, hardness, and softness can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 3: Selected DFT-Calculated Properties for 4-Hydroxybenzaldehyde (B117250) (a structural precursor) This table presents data for a related compound to illustrate the outputs of DFT calculations. The values for this compound would differ due to the larger cinnamyloxy group.

| Property | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.49 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.48 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.01 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 4.66 Debye |

| First Hyperpolarizability (β) | Measure of non-linear optical activity | 16.51 x 10⁻³⁰ esu |

Source: Data for 4-hydroxybenzaldehyde from DFT/B3LYP calculations. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. dntb.gov.ua MD simulates the movements of atoms and molecules over time, providing valuable information on the stability of a ligand-protein complex, conformational changes, and the role of solvent molecules. plos.org

An MD simulation of the this compound-protein complex, obtained from molecular docking, would involve the following steps:

The complex is placed in a simulated box of water molecules and ions to mimic physiological conditions.

The system's energy is minimized to remove any steric clashes.

The system is gradually heated and equilibrated to the desired temperature and pressure.

A production run is performed, during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.

Analysis of the MD trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored. A stable RMSD over the simulation time suggests a stable binding mode. plos.org

Flexibility of the Protein: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding.

Key Interactions: The persistence of hydrogen bonds and other interactions observed in docking can be tracked throughout the simulation to confirm their importance. plos.org

Binding Free Energy: Advanced methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

MD simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor recognition process. rsc.org

Table 4: Typical Parameters Analyzed in an MD Simulation This table provides an overview of common metrics used to analyze the results of a molecular dynamics simulation.

| Parameter | Description | Indication of Stability |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand from a reference structure over time. | A low, stable plateau in the RMSD plot. |

| Rg (Radius of Gyration) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein is not unfolding. |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein over time. | Consistent hydrogen bonding indicates stable key interactions. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | Highlights flexible or rigid regions of the protein. |

Virtual Screening and Lead Discovery based on the this compound Framework

Virtual Screening (VS) is a computational strategy used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net The this compound structure can serve as a valuable framework or starting point for discovering new lead compounds.

There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A library of compounds is docked into the target's binding site, and the compounds are ranked based on their predicted binding affinity (docking score). nih.gov This is the most common approach when a high-quality crystal structure of the target is available.

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown, but one or more active ligands are. A model (a pharmacophore or a shape-based query) is built based on the known active molecule(s). The library is then searched for compounds that match the features of the model. nih.gov

A virtual screening campaign based on the this compound framework might involve creating a custom library of its analogs with modifications to the phenyl rings, the ether linkage, or the aldehyde group. This library could then be screened against a specific biological target. Publicly available databases like ZINC, PubChem, and Enamine contain millions of purchasable compounds that can be screened computationally. schrodinger.com The top-scoring "hits" from the virtual screen are then selected for experimental testing, significantly reducing the time and cost associated with traditional high-throughput screening.

Table 5: A General Workflow for a Virtual Screening Campaign

| Step | Description |

| 1. Target Selection & Preparation | A biologically relevant protein target is chosen, and its 3D structure is prepared (e.g., adding hydrogens, removing water). |

| 2. Compound Library Preparation | A large library of compounds is obtained and prepared (e.g., generating 3D coordinates, assigning protonation states). |

| 3. Screening (Docking or Ligand-Based) | The library is computationally screened against the target using either SBVS or LBVS methods. |

| 4. Hit Selection & Filtering | Compounds are ranked by score. The top-ranked hits are filtered based on properties like drug-likeness (e.g., Lipinski's Rule of Five) and visual inspection. |

| 5. Experimental Validation | The final, prioritized list of compounds is purchased or synthesized and tested in biological assays to confirm activity. |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Confirmation of Synthesized (E)-4-(Cinnamyloxy)benzaldehyde and its Derivatives

Spectroscopic methods are indispensable tools for the elucidation of the molecular architecture of newly synthesized compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). oregonstate.edu